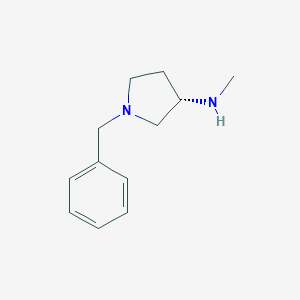

(S)-1-benzyl-3-methylaminopyrrolidine

説明

Synthesis Analysis

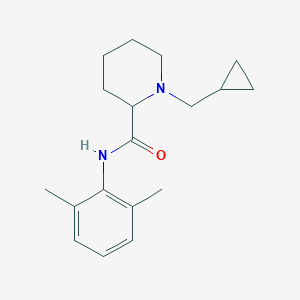

The synthesis of (S)-1-benzyl-3-methylaminopyrrolidine involves several key steps, including the design and synthesis of benzamides with neuroleptic activity, where derivatives of 1-benzyl-3-aminopyrrolidine were found to be particularly active. These compounds were synthesized with the aim of achieving potent drugs with minimal side effects for the treatment of psychosis (Iwanami et al., 1981). Additionally, the compound's preparation through ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to 3-bromopyrrolidines, and subsequent reactions, offers a novel protocol for synthesizing 3-amino-2-methylpyrrolidines, demonstrating a formal synthesis pathway for antipsychotic compounds (Organic & biomolecular chemistry, 2009).

Molecular Structure Analysis

The molecular structure of (S)-1-benzyl-3-methylaminopyrrolidine is crucial for its functional properties. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related compounds provide insight into the intermolecular interactions and stability of such molecules in solid states. These analyses help in understanding the structural requirements for the compound's activity and its interaction with biological targets (A. Saeed et al., 2020).

Chemical Reactions and Properties

(S)-1-benzyl-3-methylaminopyrrolidine undergoes various chemical reactions that highlight its versatility as a synthetic intermediate. For instance, its involvement in the synthesis of neuroleptic compounds through specific substitutions and reactions demonstrates its importance in developing drugs with selective antidopaminergic activity, showcasing its chemical reactivity and potential pharmaceutical applications (S. Usuda et al., 2004).

Physical Properties Analysis

The physical properties of (S)-1-benzyl-3-methylaminopyrrolidine, such as its glass transition temperature and configurational microstructure, are essential for its application in material science. Studies on homopolymerized compounds related to (S)-1-benzyl-3-methylaminopyrrolidine reveal the material's isotacticity and its implications for polymer synthesis and applications (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of (S)-1-benzyl-3-methylaminopyrrolidine, including its reactivity in the synthesis of complex molecules, are fundamental to its use in organic chemistry and drug development. The compound's role in the chemoenzymatic synthesis of key intermediates for antitumor compounds and its enantioselective synthesis illustrate its valuable chemical properties and its potential in medicinal chemistry (A. Kamal et al., 2004).

科学的研究の応用

Neuroleptic Activity

The compound has been explored in the context of neuroleptic activity. For instance, benzamides of 1-benzyl-3-aminopyrrolidine demonstrated potent activity in inhibiting apomorphine-induced stereotyped behavior in rats. This indicates a potential application in treating psychosis due to its significant neuroleptic properties (Iwanami et al., 1981).

Synthesis of Antitumor Compounds

This compound has been involved in the synthesis of antitumor compounds. For example, it has been used in the enantioselective synthesis of key intermediates for new quinolone antitumor compounds (Kamal et al., 2004).

Polymerization Processes

N-Benzyl-3-methylenepyrrolidin-2-one, a related compound, has been used in free radical polymerization processes to produce isotactic polymers (Neuhaus & Ritter, 2015).

PARP Inhibitor for Cancer Treatment

Another application is in the development of PARP inhibitors for cancer treatment. Compounds containing a methyl-substituted quaternary center, similar to (S)-1-benzyl-3-methylaminopyrrolidine, have shown potent enzyme and cellular potency, leading to their use in clinical trials (Penning et al., 2009).

Metabotropic Glutamate Receptors

The 1-benzyl derivative of this compound has shown activity at metabotropic glutamate receptors, specifically displaying good selectivity for mGluR6. This suggests potential as a pharmacological research tool (Tueckmantel et al., 1997).

Preparation of Aminopyrrolidine

The compound has been used in the preparation of 1-benzyl 3-aminopyrrolidine, indicating its utility in synthesizing various organic compounds (Jean et al., 2001).

特性

IUPAC Name |

(3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439220 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-benzyl-3-methylaminopyrrolidine | |

CAS RN |

169749-99-9 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)